molecular formula C31H35N3O5 B11625154 Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11625154
M. Wt: 529.6 g/mol
InChI Key: UDDXRAZYFSRLHT-UHFFFAOYSA-N
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Description

Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C31H35N3O5. This compound is known for its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a pyridine ring. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenyl and pyridine groups. One common method involves the reaction of 4-methoxybenzaldehyde with diisopropyl phosphite, followed by the addition of other reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its use primarily in research settings. the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a compound with additional oxygen atoms, while reduction could yield a more hydrogenated product.

Scientific Research Applications

Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These interactions can affect various pathways, such as enzyme inhibition or receptor binding, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its specific combination of functional groups and its unique three-dimensional structure

Biological Activity

Diisopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as compound D) is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of compound D, highlighting its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Compound D is characterized by a dihydropyridine core, which is known for its diverse biological activities. The structure includes:

  • Dihydropyridine ring : A flattened boat conformation that plays a crucial role in its biological interactions.
  • Pyrazole moiety : Contributes to the compound's pharmacological properties.
  • Methoxyphenyl substituent : Enhances the lipophilicity and biological activity of the molecule.

The molecular formula is C27H31N3O5C_{27}H_{31}N_3O_5 with a molecular weight of approximately 463.56 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including compound D, exhibit significant antimicrobial properties. A study showed that similar compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

Analgesic and Anti-inflammatory Effects

Compound D has been evaluated for its analgesic and anti-inflammatory effects. In animal models, it was found to reduce pain responses significantly compared to control groups, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) . The anti-inflammatory action is likely mediated through inhibition of cyclooxygenase (COX) enzymes.

Cardiovascular Effects

Dihydropyridine derivatives are widely recognized for their cardiovascular benefits. Compound D has shown promise in lowering blood pressure in hypertensive models. Studies suggest that it may act as a calcium channel blocker, which is beneficial for treating conditions such as hypertension and congestive heart failure .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of compound D. It has been reported to enhance cognitive function and memory in preclinical studies, potentially due to its interaction with neurotransmitter systems . This aspect positions it as a candidate for further research in neurodegenerative diseases.

Synthesis

The synthesis of compound D involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the dihydropyridine core through cyclocondensation reactions.
  • Introduction of the pyrazole moiety via nucleophilic substitution methods.
  • Final esterification to yield the diisopropyl derivative.

This synthetic pathway not only ensures high yields but also allows for modifications that can enhance biological activity .

Case Study 1: Antimicrobial Efficacy

In a controlled study, compound D was tested against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against Gram-positive bacteria, demonstrating its potential as an antimicrobial agent .

Case Study 2: Analgesic Activity Evaluation

A series of experiments assessed the analgesic properties of compound D using the tail-flick test in rodents. The results showed a significant reduction in response time post-administration compared to saline controls, indicating potent analgesic effects .

Case Study 3: Neuroprotective Effects

In a model of Alzheimer's disease, compound D was administered to evaluate cognitive performance through maze tests. Treated animals exhibited improved memory retention compared to untreated controls, supporting its neuroprotective claims .

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

dipropan-2-yl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H35N3O5/c1-18(2)38-30(35)26-20(5)32-21(6)27(31(36)39-19(3)4)28(26)25-17-34(23-11-9-8-10-12-23)33-29(25)22-13-15-24(37-7)16-14-22/h8-19,28,32H,1-7H3

InChI Key

UDDXRAZYFSRLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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